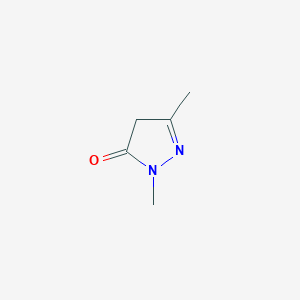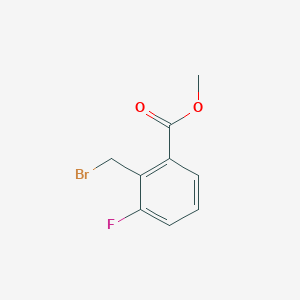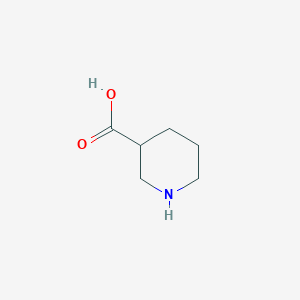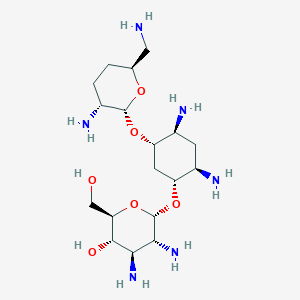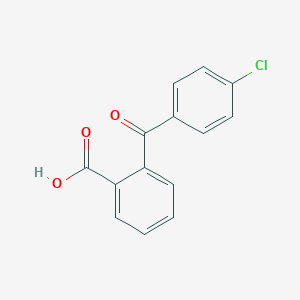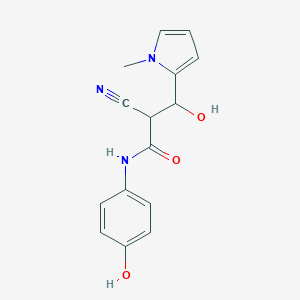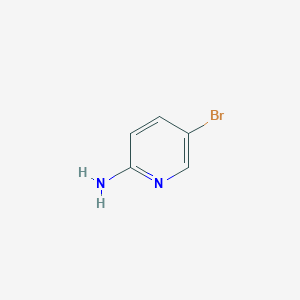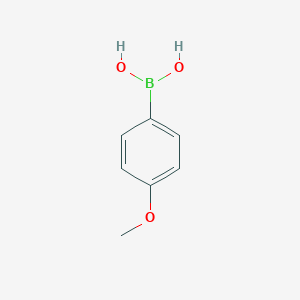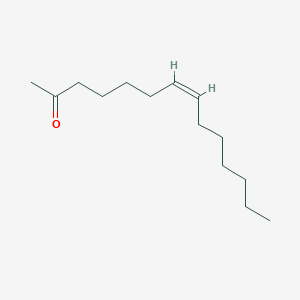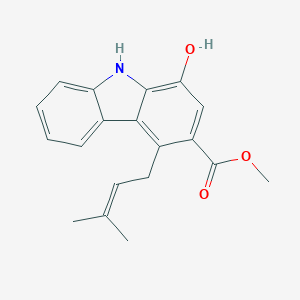
Clausine F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clausine F is a natural product isolated from the plant Clausena excavata. It belongs to the family Rutaceae and has been found to possess various biological activities. Clausine F has been the subject of numerous scientific studies due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Clausine F, a biologically important 1-oxygenated carbazole, has been synthesized through Wittig reaction and annulation, followed by O-prenylation using Mitsunobu reaction and p-Claisen rearrangement (Kamat et al., 2014).
Biological Activity
- Clausine F, along with Clausine D, has been isolated from the stem bark of Clausena excavata and shown significant antiplatelet aggregation activity (Wu & Huang, 1992).
Comparison with Other Clausine Alkaloids
- Although not specific to Clausine F, Clausine B from Clausena excavata demonstrated antiproliferative activities against various human cancer cell lines, suggesting a potential area of application for related compounds like Clausine F (Wan Nor I’zzah Wan Mohd Zain et al., 2009).
- Clausine E, related to Clausine F, was identified as an inhibitor of fat mass and obesity-associated protein (FTO) demethylase activity, indicating potential implications in obesity-related research (Wang et al., 2019).
Propiedades
Número CAS |
142846-96-6 |
|---|---|
Nombre del producto |
Clausine F |
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
methyl 1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-11(2)8-9-12-14(19(22)23-3)10-16(21)18-17(12)13-6-4-5-7-15(13)20-18/h4-8,10,20-21H,9H2,1-3H3 |
Clave InChI |
PAQIMQDRJHTGBI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)O)C |
SMILES canónico |
CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)O)C |
Otros números CAS |
142846-96-6 |
Sinónimos |
clausine F clausine-F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



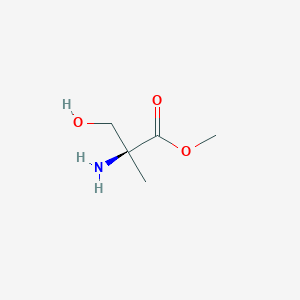
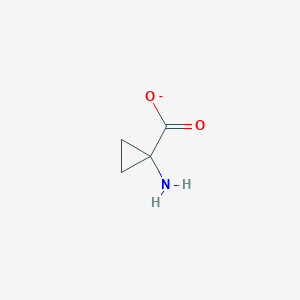

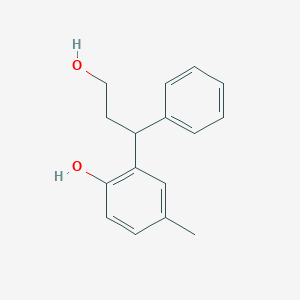
![D-[4-13C]Glucose](/img/structure/B118824.png)
